10-Epilubiminol
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Overview
Description
10-Epilubiminol is a chemical compound with the molecular formula C15H26O2. It is known for its unique structure, which includes a spirodecane core with hydroxyl and methylene groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Epilubiminol typically involves the use of spirodecane derivatives as starting materials. The key steps in the synthetic route include hydroxylation and methylene insertion reactions. These reactions are often carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 10-Epilubiminol undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of alcohols or hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
10-Epilubiminol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 10-Epilubiminol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Luminol: Known for its chemiluminescent properties, used in forensic science.
Eugenol: A phenolic compound with antimicrobial and anti-inflammatory properties.
Isoluminol: A derivative of luminol with similar chemiluminescent properties.
Uniqueness of 10-Epilubiminol: this compound stands out due to its unique spirodecane structure and the presence of hydroxyl and methylene groups.
Properties
CAS No. |
64024-11-9 |
---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(3R,5S,6R,8S,10R)-10-(hydroxymethyl)-6-methyl-3-prop-1-en-2-ylspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C15H26O2/c1-10(2)12-4-5-15(8-12)11(3)6-14(17)7-13(15)9-16/h11-14,16-17H,1,4-9H2,2-3H3/t11-,12-,13+,14+,15+/m1/s1 |
InChI Key |
LOLOOEMMLLRJKC-MRLBHPIUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C[C@H]([C@]12CC[C@H](C2)C(=C)C)CO)O |
Canonical SMILES |
CC1CC(CC(C12CCC(C2)C(=C)C)CO)O |
Origin of Product |
United States |
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